5-(furan-2-yl)-N-[5-(4-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1,2-oxazole-3-carboxamide
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Overview
Description
Scientific Research Applications
Applications in Materials Science
Compounds based on oxadiazole and furan derivatives have been explored for their potential as insensitive energetic materials. For instance, derivatives incorporating oxadiazole rings have shown properties suitable for applications requiring moderate thermal stability and insensitivity towards impact and friction. Such materials offer advantages in safety and performance over traditional energetic compounds like TNT (Yu et al., 2017).
Pharmaceutical Research
In the realm of pharmaceutical research, oxadiazole derivatives, including those with structural similarities to the specified compound, have been investigated for their therapeutic potential. These compounds exhibit a broad range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. This versatility stems from the oxadiazole core, which has been a focus for drug development programs targeting various diseases (Siwach & Verma, 2020).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with thymidine kinase gene of herpes simplex virus
Mode of Action
It’s known that similar compounds interact with their targets and cause changes at the molecular level . The specifics of these interactions and the resulting changes would require further investigation.
Biochemical Pathways
Similar compounds have been found to affect the pathways involving the thymidine kinase gene of herpes simplex virus . More research is needed to identify the specific pathways affected by this compound.
Result of Action
Similar compounds have shown cytostatic action against tumor cells transfected by the thymidine kinase gene of herpes simplex virus
Properties
IUPAC Name |
5-(furan-2-yl)-N-[5-(4-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N4O4S/c1-8-5-12(24-7-8)14-17-18-15(22-14)16-13(20)9-6-11(23-19-9)10-3-2-4-21-10/h2-7H,1H3,(H,16,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIHGJTYIVZHQGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C2=NN=C(O2)NC(=O)C3=NOC(=C3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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